Cas no 153723-35-4 (2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide)

2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide structure
153723-35-4 structure
Nome del prodotto:2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
Numero CAS:153723-35-4
MF:C40H60N8O8
MW:781
CID:157994
PubChem ID:160384

2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Axinastatin 3 (9CI)
    • Axinastatin 1, 4-L-isoleucine-5-L-leucine-
    • Axinastatin 3
    • cyclo(L-asparaginyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-leucyl-L-prolyl-L-valyl)
    • Cyclo(pro-val-asn-pro-phe-ile-leu)
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-h
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
    • 2-[12-Benzyl-9-(butan-2-yl)-8,11,14,22,25-pentahydroxy-6-(2-methylpropyl)-5,19-dioxo-23-(propan-2-yl)-2,3,5,6,9,12,14a,15,16,17,19,20,23,25a-tetradecahydro-1H-dipyrrolo[1,2-a:1',2'-j][1,4,7,10,13,16,19]heptaazacyclohenicosin-20-yl]ethanimidic acid
    • 153723-35-4
    • DTXSID40934799
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
    • Inchi:
    • Chiave InChI: ANLDPEXRVVIABH-WUUSPZRJSA-N
    • Sorrisi:

Proprietà calcolate

  • Massa esatta: 780.453
  • Massa monoisotopica: 780.453
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 9
  • Complessità: 1470
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 229

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 1163.1°C at 760 mmHg
  • Punto di infiammabilità: 657.2°C
  • Indice di rifrazione: 1.589
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso